Geraniin
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Overview
Description
The compound “Geraniin” is a highly complex organic molecule characterized by multiple hydroxyl groups, oxo groups, and a polycyclic structure. This compound is likely to exhibit unique chemical and biological properties due to its intricate structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule would typically involve multiple steps, including:
Formation of the Polycyclic Core: This could be achieved through a series of cyclization reactions, possibly involving Diels-Alder reactions or other pericyclic processes.
Introduction of Hydroxyl Groups: Hydroxyl groups can be introduced through hydroxylation reactions, often using reagents like osmium tetroxide or hydrogen peroxide in the presence of catalysts.
Oxidation Steps: The oxo groups can be introduced through selective oxidation reactions, using reagents such as chromium trioxide or pyridinium chlorochromate.
Industrial Production Methods
Industrial production of such a complex molecule would require advanced techniques, including:
Automated Synthesis: Utilizing automated synthesizers to perform repetitive steps with high precision.
Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Purification Techniques: Advanced chromatographic methods, such as high-performance liquid chromatography (HPLC), would be essential for purifying the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation to introduce additional oxo groups or to modify existing hydroxyl groups.
Reduction: Reduction reactions can be used to convert oxo groups back to hydroxyl groups or to reduce double bonds within the structure.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate, osmium tetroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield additional ketones or aldehydes, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can serve as a model for studying the synthesis of highly complex organic molecules.
Catalysis: It may be used as a catalyst or a catalyst precursor in various organic reactions.
Biology
Enzyme Inhibition: The compound could be studied for its potential to inhibit specific enzymes due to its polyhydroxy structure.
Drug Development: Its unique structure might make it a candidate for drug development, particularly for targeting specific biological pathways.
Medicine
Therapeutic Agents: Potential use as a therapeutic agent for diseases where polyhydroxy compounds have shown efficacy.
Diagnostic Tools: It could be used in the development of diagnostic tools due to its unique chemical properties.
Industry
Material Science: The compound might find applications in the development of new materials with unique properties.
Chemical Sensors: Its complex structure could be utilized in the design of chemical sensors.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: Inhibiting or activating enzymes by binding to their active sites.
Interacting with Receptors: Modulating receptor activity by binding to specific receptor sites.
Pathway Modulation: Affecting biological pathways by interacting with key molecules involved in those pathways.
Comparison with Similar Compounds
Similar Compounds
Polyhydroxy Compounds: Compounds with multiple hydroxyl groups, such as sugars and sugar alcohols.
Polycyclic Compounds: Molecules with multiple interconnected rings, such as steroids and polycyclic aromatic hydrocarbons.
Uniqueness
The uniqueness of this compound lies in its combination of a highly complex polycyclic structure with multiple hydroxyl and oxo groups. This combination is rare and imparts unique chemical and biological properties.
Biological Activity
Geraniin is a hydrolysable ellagitannin predominantly found in various plants, including Geranium thunbergii and Acer saccharum. Its biological activities have garnered significant interest due to its potential health benefits. This article explores the diverse biological activities of this compound, including its antioxidant, anti-inflammatory, antibacterial, and antihypertensive properties, supported by recent research findings.
Antioxidant Activity
This compound exhibits potent antioxidant properties, which are crucial for mitigating oxidative stress associated with various diseases.
- Metabolites and Antioxidant Capacity : A study identified several metabolites of this compound that demonstrated enhanced antioxidant activities compared to the intact compound itself. These metabolites were evaluated using the Oxygen Radical Absorbance Capacity (ORAC) assay, showing superior performance in scavenging free radicals compared to this compound and other ellagitannins like corilagin .
Compound | ORAC Value (μmol TE/g) |
---|---|
This compound | Moderate |
Corilagin | Lower |
Metabolites | Higher |
Anti-inflammatory and Cardiovascular Benefits
Recent studies have highlighted this compound's role in cardiovascular health, particularly its ability to ameliorate hypertensive vascular remodeling.
- Hypertensive Vascular Dysfunction : In a study involving male Sprague-Dawley rats on a high-fat diet, oral administration of this compound (25 mg/kg/day) for four weeks significantly reduced vascular oxidative stress and inflammation. Parameters such as malondialdehyde (MDA) levels, protein carbonyl content, and interleukin-1β (IL-1β) were notably improved in this compound-treated groups compared to controls .
Antibacterial Activity
This compound also exhibits antibacterial properties against various pathogens.
- Mechanism of Action : A study focused on the antibacterial effects of this compound against Xanthomonas campestris pv. vitians demonstrated that it disrupts bacterial membrane integrity, leading to cell death. The minimum bactericidal concentration was determined to be 3.125 mg/ml, with significant morphological changes observed through transmission electron microscopy (TEM) .
Treatment Concentration | Mortality Rate (%) |
---|---|
Control | 25 |
This compound (3.125 mg/ml) | 87 |
Insulin Sensitizing Properties
This compound has been studied for its potential insulin-sensitizing effects.
- Insulin Sensitivity : Research indicates that this compound can enhance insulin sensitivity and may play a role in managing metabolic syndrome. In vitro studies showed that this compound promotes glucose uptake in insulin-resistant cells .
Prebiotic Potential
Emerging research suggests that this compound may also possess prebiotic properties.
Properties
IUPAC Name |
[(7S,8R,26S,28S,29S)-1,13,14,15,18,19,20,34,35,39,39-undecahydroxy-2,5,10,23,31-pentaoxo-6,9,24,27,30,40-hexaoxaoctacyclo[34.3.1.04,38.07,26.08,29.011,16.017,22.032,37]tetraconta-3,11,13,15,17,19,21,32,34,36-decaen-28-yl] 3,4,5-trihydroxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H28O27/c42-13-1-8(2-14(43)24(13)48)34(54)67-39-33-32-30(64-38(58)12-6-19(47)41(61)40(59,60)23(12)22-11(37(57)66-33)5-17(46)27(51)31(22)68-41)18(63-39)7-62-35(55)9-3-15(44)25(49)28(52)20(9)21-10(36(56)65-32)4-16(45)26(50)29(21)53/h1-6,18,23,30,32-33,39,42-46,48-53,59-61H,7H2/t18-,23?,30-,32+,33-,39-,41?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQBXPCJFAKSPG-AZSQBUALSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3C(C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5C7C(=CC(=O)C(C7(O)O)(O6)O)C(=O)O3)O)O)OC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@H]3[C@H]([C@@H]([C@@H](O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5C7C(=CC(=O)C(C7(O)O)(O6)O)C(=O)O3)O)O)OC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H28O27 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
952.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.